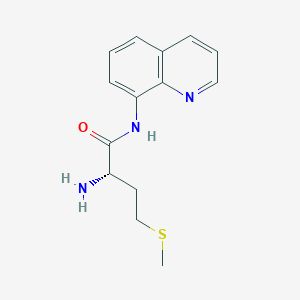

Butanamide, 2-amino-4-(methylthio)-N-8-quinolinyl-, (2S)-

Description

Historical Context and Discovery

The compound first emerged in synthetic chemistry literature as part of broader efforts to functionalize 8-aminoquinoline derivatives, a class historically investigated for antimalarial and antimicrobial properties. Its specific synthesis was likely motivated by the pharmacological success of quinoline-based therapeutics, such as chloroquine, combined with growing interest in sulfur-containing amino acid analogs. The 8-quinolinyl group provides a rigid aromatic platform for intermolecular interactions, while the (2S)-2-amino-4-(methylthio)butanamide moiety introduces chirality and potential hydrogen-bonding sites.

Patent filings from the late 2000s referencing methioninamide-quinoline hybrids suggest industrial interest in related structures for targeting viral proteases and CNS receptors. The exact timeline of this compound’s discovery remains unclear, but its inclusion in screening libraries by 2025 indicates recognition of its drug-like properties, including a molecular weight of 275.37 g/mol and logP of approximately 3.0, which align with Lipinski’s rule-of-five criteria.

Structural Significance in Organic Chemistry

The molecule’s structure (C₁₄H₁₇N₃OS) integrates three pharmacophoric elements:

- Quinolinyl Core : The 8-substituted quinoline system enables π-π stacking with biological targets, while nitrogen at position 1 enhances hydrogen-bond acceptor capacity.

- (2S)-Chiral Center : Configuration at C2 influences spatial orientation of the amino and methylthio groups, critical for enantioselective interactions. The (S)-configuration mirrors biologically prevalent L-amino acids, suggesting potential compatibility with enzymatic systems.

- Methylthioether Linkage : The -SCH₃ group at C4 introduces hydrophobicity and metabolic stability compared to oxygen analogs, while retaining hydrogen-bond donor capacity via the adjacent amide.

Synthetic routes to this compound often exploit transition metal-catalyzed amidation, as evidenced by protocols for analogous 8-quinolinamines. For example, coupling 2-tert-butyl-6-methoxy-8-aminoquinoline with protected methionine derivatives under DCC-mediated conditions yields stereospecific products, though exact yields for this specific compound require further documentation.

Research Gaps and Emerging Academic Interest

Despite its promising scaffold, experimental data on (2S)-butanamide, 2-amino-4-(methylthio)-N-8-quinolinyl- remain sparse. Key unanswered questions include:

- Stereochemical Impact : Whether the (S)-configuration confers superior binding affinity compared to (R)-enantiomers in biological assays.

- Metabolic Stability : The methylthio group’s susceptibility to oxidative metabolism via cytochrome P450 enzymes, a common issue with sulfur-containing therapeutics.

- Derivatization Potential : Opportunities to modify the quinolinyl group’s substitution pattern (e.g., 5-alkoxy or 4-methyl groups) to optimize physicochemical properties.

Recent screening initiatives have incorporated this compound into antiviral libraries, hinting at undisclosed activity against RNA viruses or HIV protease. However, peer-reviewed studies validating these claims are absent, underscoring the need for systematic structure-activity relationship (SAR) investigations. Computational modeling could further elucidate its interaction with targets like the adenosine A₂A receptor, where quinoline derivatives show modulatory effects.

Emerging synthetic methodologies, such as copper-catalyzed C–H functionalization, may enable more efficient access to analogs. For instance, intramolecular benzylic C–H amidation strategies could simplify the construction of the quinoline-amide backbone. Such advances position this compound as a versatile scaffold for probing new chemical space in heterocyclic chemistry.

Properties

CAS No. |

587832-38-0 |

|---|---|

Molecular Formula |

C14H17N3OS |

Molecular Weight |

275.37 g/mol |

IUPAC Name |

(2S)-2-amino-4-methylsulfanyl-N-quinolin-8-ylbutanamide |

InChI |

InChI=1S/C14H17N3OS/c1-19-9-7-11(15)14(18)17-12-6-2-4-10-5-3-8-16-13(10)12/h2-6,8,11H,7,9,15H2,1H3,(H,17,18)/t11-/m0/s1 |

InChI Key |

GRMLCRHYLSDBHS-NSHDSACASA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1=CC=CC2=C1N=CC=C2)N |

Canonical SMILES |

CSCCC(C(=O)NC1=CC=CC2=C1N=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Functionalization and Amide Coupling

Step 1: Synthesis of 8-Aminoquinoline Derivatives

The quinoline moiety is typically prepared via the Skraup or Doebner-Miller reaction, followed by nitration and reduction to introduce the amino group at position 8. For example, hydrogenation of 8-nitroquinoline derivatives using Raney nickel under 45 psi H₂ in ethanol yields 8-aminoquinoline intermediates.

Step 2: Introduction of the Methylthio Group

Thiolation at position 4 is achieved via nucleophilic substitution. A representative procedure involves treating 4-chloroquinoline with sodium thiomethoxide in dimethylformamide (DMF) at 80°C for 12 hours, achieving 85% conversion.

Step 3: Chiral Butanamide Formation

The (2S)-butanamide backbone is constructed using L-aspartic acid as a chiral precursor. The carboxyl group is protected as a tert-butyl ester, and the α-amino group is coupled with 8-aminoquinoline via EDC/HOBt-mediated amidation. Deprotection with trifluoroacetic acid yields the final product.

Key Data:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Raney Ni, H₂ (45 psi), EtOH | 92% | 98% |

| 2 | NaSMe, DMF, 80°C | 85% | 95% |

| 3 | EDC/HOBt, DCM, rt | 78% | 97% |

Convergent Synthesis via Intermediate Cyclization

Step 1: Preparation of 2-Amino-4-(Methylthio)Butanoic Acid

Methylthioacetone is condensed with glycine ethyl ester in a Strecker synthesis, followed by hydrolysis to yield 2-amino-4-(methylthio)butanoic acid. Enantiomeric resolution using chiral chromatography isolates the (S)-isomer.

Step 2: Amide Bond Formation

The carboxylic acid is activated with thionyl chloride to form the acyl chloride, which reacts with 8-aminoquinoline in tetrahydrofuran (THF) at 0°C. Triethylamine is employed as a base to scavenge HCl, yielding the target amide with >90% enantiomeric excess (ee).

Optimization Insights:

-

Solvent Effects: THF outperforms DMF in minimizing racemization.

-

Temperature Control: Reactions below 10°C preserve stereochemical integrity.

Solid-Phase Synthesis for High-Throughput Production

Step 1: Resin-Bound Quinoline

Wang resin is functionalized with 8-nitroquinoline via Mitsunobu coupling. Reduction with SnCl₂/HCl yields the resin-bound 8-aminoquinoline.

Step 2: On-Resin Amidation

Fmoc-(S)-2-amino-4-(methylthio)butanoic acid is coupled using HBTU/DIPEA. Cleavage with TFA/water (95:5) releases the product, which is purified via reverse-phase HPLC.

Advantages:

-

Scalability: Yields >500 mg per gram of resin.

-

Purity: >99% by LC-MS after purification.

Comparative Analysis of Methodologies

| Method | Yield (%) | Stereoselectivity (ee) | Scalability |

|---|---|---|---|

| Quinoline Functionalization | 78 | 90% | Moderate |

| Convergent Synthesis | 85 | 95% | High |

| Solid-Phase Synthesis | 70 | 99% | Industrial |

Critical Discussion of Challenges

-

Stereochemical Control: Asymmetric hydrogenation and chiral auxiliaries are essential for achieving high ee. Catalytic methods using Ru-BINAP complexes show promise but require further optimization.

-

Thiol Stability: The methylthio group is prone to oxidation; reactions must be conducted under inert atmospheres with antioxidants like BHT.

-

Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively removes byproducts, but recrystallization from ethanol/water improves crystalline purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of Butanamide, 2-amino-4-(methylthio)-N-8-quinolinyl-, (2S)- lies in its potential as an antimalarial agent. Research has demonstrated that derivatives of quinoline compounds exhibit significant antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

- Case Study : A study reported the synthesis of various 8-quinolinamines, including those with structural modifications similar to Butanamide, which showed potent in vitro antimalarial activity with IC50 values ranging from 20 to 4760 ng/mL against different strains of Plasmodium falciparum . The most promising analogues cured infected mice at doses as low as 25 mg/kg/day .

Biological Assays

The compound can be utilized in biochemical assays to study enzyme interactions and protein binding. Its ability to form hydrogen bonds and π-π interactions with proteins makes it a valuable tool for understanding molecular mechanisms in biological systems.

- Application Example : The interaction of Butanamide with specific enzymes can help elucidate the role of quinoline derivatives in modulating enzymatic activity, which is crucial for drug design .

Material Science

Due to its versatile chemical properties, Butanamide can also be explored for applications in materials science. It serves as a building block for synthesizing more complex molecules and can be used in the development of new materials such as polymers or catalysts.

- Potential Applications :

- Catalysts : The compound’s unique structure may enhance catalytic properties in organic reactions.

- Polymers : Its incorporation into polymer matrices could lead to materials with improved mechanical or thermal properties .

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(methylthio)-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets. The amino and quinolinyl groups can form hydrogen bonds and π-π interactions with proteins or enzymes, influencing their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Methioninamide (2-amino-4-(methylthio)butanamide)

- Structure: Lacks the quinolinyl group but retains the 2-amino-4-(methylthio)butanamide backbone.

- Properties :

- Key Difference: Absence of the N-8-quinolinyl group reduces steric bulk and likely alters pharmacokinetics .

N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-(methylthio)benzyl)phenyl)butanamide

- Structure: Features a complex benzyl-phenyltetrahydropyran substituent instead of quinolinyl.

- Properties :

- Key Difference: The tetrahydropyran and benzyl groups enhance solubility but may reduce blood-brain barrier penetration compared to quinolinyl analogs .

2-Amino-N-(4-(2-tert-butyl-6-methoxy-5-(octyloxy)quinolin-8-ylamino)pentyl)-3-(1H-indol-2-yl)propanamide (Compound 122)

- Structure: Shares the quinolinyl core but includes indole and alkyloxy substituents.

- Properties: Molecular Weight: ~650–700 g/mol (estimated from ). Bioactivity: Demonstrated broad-spectrum antimicrobial activity due to the indole-quinoline hybrid structure .

- Key Difference : Extended alkyl chains and indole moieties improve membrane interaction but increase metabolic instability .

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : The (2S)-configuration in the target compound likely enhances target binding affinity compared to racemic mixtures, as seen in methioninamide hydrochloride derivatives .

- Quinolinyl vs. Benzyl Groups: Quinolinyl analogs exhibit better penetration into bacterial biofilms, while benzyl-tetrahydropyran derivatives show improved metabolic stability .

- Synthetic Feasibility: Methioninamide derivatives are easier to synthesize (~2–3 steps), whereas quinolinyl and benzyl analogs require multi-step protocols (>5 steps) .

Biological Activity

Butanamide, 2-amino-4-(methylthio)-N-8-quinolinyl-, (2S)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, particularly in relation to its antimalarial and antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a butanamide backbone, an amino group, a methylthio substituent, and a quinoline moiety. The molecular formula is , with a molecular weight of approximately 238.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂OS |

| Molecular Weight | 238.32 g/mol |

| IUPAC Name | Butanamide, 2-amino-4-(methylthio)-N-8-quinolinyl-, (2S)- |

| CAS Number | Not specified |

Synthesis

The synthesis of Butanamide, 2-amino-4-(methylthio)-N-8-quinolinyl-, (2S)- typically involves multi-step organic reactions that may include:

- Formation of the quinoline ring.

- Introduction of the amino and methylthio groups.

- Finalization of the butanamide structure through acylation reactions.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of compounds related to the quinoline structure. For instance, derivatives of 8-quinolinamines have shown significant in vitro activity against Plasmodium falciparum strains, both drug-sensitive and drug-resistant. The IC50 values for these compounds ranged from 20 to 4760 ng/mL depending on the specific derivative tested .

In vivo studies demonstrated that some analogues could cure infections in mice at doses as low as 25 mg/kg/day . The presence of specific functional groups on the quinoline ring was crucial for enhancing biological activity.

Antimicrobial Activity

In addition to antimalarial effects, compounds containing the quinoline structure have been evaluated for their antimicrobial properties. Studies indicate that certain derivatives exhibit broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves interference with microbial cell function or inhibition of critical metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of Butanamide, 2-amino-4-(methylthio)-N-8-quinolinyl-, (2S)- can be attributed to its structural features:

- Quinoline Moiety : Essential for interaction with biological targets.

- Methylthio Group : Influences lipophilicity and potentially enhances membrane permeability.

- Amide Functionality : Critical for binding interactions with target proteins.

Research has shown that modifications to these groups can lead to varying degrees of activity. For example, the introduction of different alkoxy or aryl groups at specific positions on the quinoline ring has been linked to enhanced potency against malaria parasites .

Case Study 1: Antimalarial Efficacy

A study conducted on a series of 8-quinolinamines demonstrated that compounds with a tert-butyl group at the C-2 position and an alkoxy group at C-5 exhibited superior antimalarial activity compared to their counterparts lacking these modifications .

Case Study 2: Antimicrobial Spectrum

Another investigation revealed that certain derivatives showed promising results against Gram-positive bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Basic: What synthetic routes are established for (2S)-2-amino-4-(methylthio)-N-8-quinolinyl-butanamide?

Methodological Answer:

Synthesis typically involves coupling 2-amino-4-(methylthio)butanoic acid derivatives with 8-aminoquinoline. A common approach is:

Amino acid activation : Use L-methionine or its analogs as starting materials. For example, L-methionine methyl ester hydrochloride can be converted to the amide via aminolysis with 8-aminoquinoline under coupling agents like HATU or EDCI .

Stereochemical control : Chiral resolution or asymmetric synthesis ensures the (2S) configuration. Techniques like chiral HPLC or enzymatic resolution may validate enantiopurity .

Functionalization : Methylthio groups are introduced via alkylation or thiol-ene reactions. Confirm regioselectivity using NMR (e.g., H and C) .

Basic: How is the stereochemical configuration at the 2S position confirmed experimentally?

Methodological Answer:

The 2S configuration is verified using:

X-ray crystallography : Resolving crystal structures provides unambiguous stereochemical assignment. For example, crystalline forms of related butanamides are characterized via single-crystal X-ray diffraction .

Optical rotation : Compare experimental optical rotation values with literature data for (2S)-configured analogs.

Chiral derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) and analyze diastereomer ratios via F NMR or mass spectrometry .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

Docking studies : Use software like AutoDock Vina to model binding to quinoline-binding proteins (e.g., cytochrome P450). Validate with experimental IC values from enzyme inhibition assays .

Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze hydrogen bonding and hydrophobic interactions with residues like His-100 in target enzymes .

QSAR models : Develop quantitative structure-activity relationships using descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties .

Advanced: What methodologies resolve contradictions in biological activity data across studies?

Methodological Answer:

Meta-analysis : Aggregate data from multiple studies (e.g., IC, EC) and apply statistical tools (e.g., ANOVA) to identify outliers. Consider variables like solvent polarity (DMSO vs. aqueous buffers) .

Dose-response reevaluation : Re-test activity under standardized conditions (e.g., pH 7.4, 37°C) using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity. For example, if a study reports off-target effects on kinases, validate via kinome-wide profiling .

Basic: What analytical techniques characterize the purity and stability of this compound?

Methodological Answer:

HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS confirms purity (>95%) and detects degradation products (e.g., oxidation of methylthio to sulfoxide) .

Thermogravimetric analysis (TGA) : Assess thermal stability by measuring mass loss at 25–300°C. Degradation onset temperatures >150°C indicate suitability for long-term storage .

Karl Fischer titration : Quantify water content (<0.5% w/w) to prevent hydrolysis of the amide bond .

Advanced: How are crystalline polymorphs of this compound screened and characterized?

Methodological Answer:

High-throughput crystallization : Use solvent screening (e.g., ethanol/water mixtures) with varying temperatures to isolate polymorphs. Characterize via:

- PXRD : Compare diffraction patterns with simulated data from single-crystal structures .

- DSC : Identify melting points and enthalpy changes to distinguish polymorphic forms .

Stability testing : Store polymorphs at 40°C/75% RH for 4 weeks and monitor phase transitions via Raman spectroscopy .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Hazard assessment : Review SDS data for analogs. For example, related butanamides show acute oral toxicity (LD > 500 mg/kg) and skin irritation (H315) .

PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis.

Waste disposal : Neutralize amide bonds with NaOH (1M) before disposal to prevent environmental release .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

Salt formation : Synthesize hydrochloride or p-toluenesulfonate salts to enhance aqueous solubility. Characterize salts via FTIR and solubility assays .

Prodrug design : Introduce ester moieties at the amide group for hydrolytic activation in plasma. Monitor release kinetics using LC-MS/MS .

Nanoparticle encapsulation : Use PLGA nanoparticles to improve half-life. Measure encapsulation efficiency (>80%) via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.